molecular formula C16H18N2O3 B1460664 N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide CAS No. 123865-06-5

N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide

Cat. No.: B1460664
CAS No.: 123865-06-5
M. Wt: 286.33 g/mol
InChI Key: OOUWONJHYOAQNL-UHFFFAOYSA-N
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Description

N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a specialized benzamide derivative featuring a 4,4-dimethyl-2,6-dioxocyclohexylidene moiety. This compound is structurally characterized by a cyclohexenone ring substituted with two ketone groups and methyl groups at the 4-position, conjugated to a benzamide group via an amino-methyl linker. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name

N-[amino-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)8-11(19)13(12(20)9-16)14(17)18-15(21)10-6-4-3-5-7-10/h3-7,19H,8-9H2,1-2H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUWONJHYOAQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NC(=O)C2=CC=CC=C2)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 123865-06-5
  • IUPAC Name : N-[amino-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylidene]benzamide

Biological Activity Overview

This compound has been studied for its antimicrobial properties and its potential as a therapeutic agent. The compound exhibits various biological activities, including antibacterial and possibly anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. A study evaluated the antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundBacillus subtilis30 µg/mL

This data suggests that the compound has promising antibacterial activity, which could be further explored for therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that variations in the substituents on the benzamide moiety can significantly influence its efficacy against microbial pathogens.

Case Study: Synthesis and Evaluation

In a systematic study of related compounds, researchers synthesized several derivatives and assessed their biological activities through docking studies and in vitro assays. The findings highlighted specific structural features that correlate with enhanced antimicrobial activity:

  • Substituent Variation : Modifications on the benzamide ring improved binding affinity to bacterial enzymes.
  • Docking Studies : Computational modeling indicated favorable interactions with target proteins involved in bacterial resistance mechanisms.

Potential Anticancer Activity

Emerging research suggests that compounds similar to this compound may exhibit anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15 µMInduction of apoptosis via caspase activation
HeLa (Cervical Cancer)20 µMInhibition of cell proliferation through cell cycle arrest

These results point to the potential utility of this compound in cancer therapeutics and warrant further investigation into its mechanisms of action .

Comparison with Similar Compounds

Table 1: Anti-GBM Activity of Selected Compounds

Compound Structure Features IC₅₀ (μM)
AL34 Hydroxybenzylidene-sulfonamide 0.5644
AL106 Cyclohexylidene-sulfonamide-thiadiazole 0.1750
Target Cyclohexylidene-benzamide N/A

Note: Activity data for the target compound is unavailable due to discontinued research or commercial status .

Commercial Availability and Stability

While the target benzamide is discontinued, analogs like 2-Chloro-N-(naphthalen-2-yl)propanamide remain listed (though also discontinued). This suggests broader challenges in synthesizing or stabilizing benzamide derivatives with bulky substituents .

Research Implications and Gaps

  • The cyclohexylidene motif enhances bioactivity in sulfonamide analogs (e.g., AL106) but requires optimization for benzamide derivatives.
  • The discontinued status of the target compound underscores the need for novel synthetic routes or stable alternatives in peptide synthesis.

Preparation Methods

Formation of Key Intermediates

  • Starting materials often include derivatives of 4,4-dimethyl-2,6-dioxocyclohexane or ketoolefins, which are dissolved in dry THF or similar solvents under inert atmosphere (argon) to prevent oxidation or moisture interference.

  • Protection of hydroxy groups is achieved using acyl or ester-type protecting groups such as acetyl, benzoyl, or methoxyacetyl groups. These are introduced by reacting the hydroxy functionalities with acetic anhydride or other acylating agents in pyridine or similar bases, followed by work-up involving washes with aqueous acid and base to remove excess reagents and byproducts.

  • Azide formation is a critical step for introducing the amino group. The keto intermediate is reacted with hydrazoic acid salts to form azido compounds. This reaction is performed under controlled conditions to avoid side reactions, often at temperatures ranging from 0 to 30°C.

Reduction to Amino Compound

  • The azido intermediate is reduced to the corresponding amine using one of several methods:

    • Catalytic hydrogenation with hydrogen gas over platinum or palladium on activated carbon in alcohol solvents (methanol or ethanol) at pressures between 0.5 to 20 bar and temperatures from 0 to 50°C (preferably 15–35°C).

    • Complex hydride reduction using sodium borohydride or similar hydride donors, sometimes at low temperatures (e.g., -65°C) to control stereochemistry.

    • Staudinger reduction , involving reaction with tertiary phosphines followed by hydrolysis, is an alternative mild method.

  • These reductions are often diastereoselective, favoring syn-diol or syn-amino alcohol formation depending on the substrate and conditions.

Amide Bond Formation

  • The amino intermediate is coupled with benzoyl derivatives to form the benzamide moiety.

  • This coupling is typically carried out in the presence of a tertiary nitrogen base such as triethylamine, pyridine, or dimethylaminopyridine (DMAP) in aprotic solvents like methylene chloride or THF.

  • Reaction temperatures are maintained between -20°C and 30°C, often near 0°C for better control.

  • After completion, the reaction mixture is worked up by aqueous extraction and purification by chromatography.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Solvents Temperature Range Notes
Hydroxy group protection Acetic anhydride, pyridine Pyridine, ethyl acetate Room temperature (~25°C) Multiple washes to purify
Azide formation Salt of hydrazoic acid Aprotic solvents (THF) 0–30°C Controlled addition, inert atmosphere
Azide reduction H2 + Pd/C or Pt/C; or NaBH4; or tertiary phosphine Methanol, ethanol, THF 0–50°C (hydrogenation); -65°C (NaBH4) Diastereoselective reduction
Amide coupling Benzoyl chloride or benzamide derivative + base (e.g., triethylamine) Methylene chloride, THF -20 to 30°C (often ~0°C) Use of tertiary amine base for activation
Deprotection (if needed) Acidic or enzymatic methods Various Mild conditions Selective removal of protecting groups

Summary Table of Preparation Methodology

Preparation Step Key Reagents/Conditions Outcome/Role
Hydroxy Protection Acetic anhydride, pyridine, ethyl acetate washes Protects hydroxy groups to prevent side reactions
Azide Formation Hydrazoic acid salt, aprotic solvent, 0–30°C Introduces azido group as amino precursor
Azide Reduction H2 + Pd/C or Pt/C; NaBH4 at low temp; Staudinger Converts azide to amino group, diastereoselective
Amide Coupling Benzoyl chloride, triethylamine, methylene chloride Forms benzamide linkage
Deprotection (optional) Acidic or enzymatic hydrolysis Removes protecting groups for final compound

Q & A

Q. What is the role of the 4,4-dimethyl-2,6-dioxocyclohexylidene moiety in the stability and reactivity of this compound during peptide synthesis?

The 4,4-dimethyl-2,6-dioxocyclohexylidene group acts as a key structural component in protecting groups like Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl). This moiety enhances stability under acidic and basic conditions commonly encountered in solid-phase peptide synthesis (SPPS). For example, Dmab is resistant to piperidine (used in Fmoc deprotection) but can be selectively removed with 2% hydrazine in DMF, enabling orthogonal protection strategies . The cyclohexylidene ring’s rigidity also minimizes undesired side reactions, such as epimerization, during coupling steps .

Q. How is N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide incorporated into peptide synthesis protocols?

This compound is typically used as a side-chain protecting group for amino acids like glutamic acid (Glu) or lysine (Lys). For instance, the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester) group protects Glu’s β-carboxyl group. Automated SPPS protocols involve:

  • Double coupling : Ensures high coupling efficiency using HBTU/HOBt activation .
  • Deprotection : Piperidine (20% in NMP) for Fmoc removal, while ODmab remains intact .
  • Final cleavage : Hydrazine selectively removes ODmab without affecting acid-labile groups .

Q. Table 1: Key Properties of Protecting Groups Involving the Cyclohexylidene Moiety

Protecting GroupStabilityRemoval ConditionsApplication
DmabStable to piperidine, TFA2% hydrazine in DMFAsp/Glu side-chain protection
DdeStable to mild acids/basesHydrazine or NH₂NH₂Lysine side-chain protection
ODmabResists Fmoc deprotectionHydrazineOrthogonal Glu protection

Advanced Research Questions

Q. How does this compound mitigate aspartimide formation in peptides containing aspartic acid?

Aspartimide formation is a major side reaction in SPPS, particularly at Asp-X sequences (X = Gly, Ser). The Dmab group’s steric hindrance and electronic effects suppress intramolecular cyclization, a precursor to aspartimide. Studies show that Dmab-protected aspartic acid reduces aspartimide formation by >90% compared to traditional tert-butyl protection under basic conditions (e.g., piperidine treatment). Post-synthesis, Dmab is cleanly removed with hydrazine, avoiding harsh acids that could degrade sensitive residues .

Q. What methodologies enhance the targeting efficiency of antiviral peptides using derivatives of this compound?

Derivatives like Dde and ODmab are used to construct HIV-1 entry inhibitors. For example:

  • CXCR4-targeting peptides : The cyclohexylidene group improves proteolytic stability, enabling irreversible binding to viral envelope glycoproteins. SPR (Surface Plasmon Resonance) assays confirm sub-nM affinity when the protecting group is strategically placed near critical interaction motifs .
  • Macrocyclic peptides : Orthogonal protection with Dmab allows selective conjugation of functional groups (e.g., fluorescent tags) without disrupting tertiary structure .

Q. Table 2: Applications in Antiviral Research

ApplicationMechanismKey FindingReference
HIV-1 inactivationIrreversible gp120 bindingIC₅₀ = 0.8 nM (SPR)
CXCR4 antagonismDisrupts viral entryKi = 1.2 nM (radioligand assay)

Q. How do structural modifications of the cyclohexylidene group affect its performance in solid-phase synthesis?

Modifications such as introducing methyl or ethyl substituents alter steric bulk and electronic properties:

  • Methyl groups : Increase hydrolytic stability but may reduce hydrazine cleavage efficiency.
  • Ethyl groups : Enhance solubility in polar solvents (e.g., DMF) but risk side reactions with nucleophiles.
    Comparative studies using HPLC and MALDI-TOF MS show that the native 4,4-dimethyl configuration optimizes both stability and selective removability .

Methodological Considerations

  • Synthesis Optimization : Use double coupling (5 eq. Fmoc-amino acids, HBTU/HOBt activation) to ensure >99% coupling efficiency .
  • Analytical Validation : Employ LC-MS to confirm deprotection completeness and monitor aspartimide formation .
  • Biological Assays : Pair SPR with cell-based infectivity assays (e.g., TZM-bl reporter cells for HIV-1) to validate targeting efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide

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